![molecular formula C13H24N2O B6240808 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde CAS No. 1248683-75-1](/img/no-structure.png)
1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde” is a derivative of piperidine.
Synthesis Analysis
The synthesis of piperidine derivatives has been widespread . A rapid synthetic method for target compounds was established . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed .Mechanism of Action
While the mechanism of action for “1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde” is not explicitly mentioned in the search results, piperidine derivatives have been found to have various pharmacological applications . For example, some piperidine derivatives have been found to have anti-inflammatory properties .
Future Directions
Piperidines and their derivatives continue to be of interest in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this area and potential for future discoveries and applications.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde involves the reaction of piperidine with 2-(piperidin-1-yl)ethanamine followed by oxidation of the resulting intermediate to form the desired aldehyde.", "Starting Materials": [ "Piperidine", "2-(piperidin-1-yl)ethanamine", "Oxidizing agent (e.g. PCC, DMSO/oxalyl chloride)" ], "Reaction": [ "Step 1: Piperidine is reacted with 2-(piperidin-1-yl)ethanamine in the presence of a suitable solvent (e.g. ethanol) and a catalyst (e.g. HCl) to form the intermediate 1-[2-(piperidin-1-yl)ethyl]piperidine.", "Step 2: The intermediate is then oxidized using an oxidizing agent such as PCC or DMSO/oxalyl chloride to form the desired product, 1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde.", "Step 3: The product is then purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1248683-75-1 |
Product Name |
1-[2-(piperidin-1-yl)ethyl]piperidine-4-carbaldehyde |
Molecular Formula |
C13H24N2O |
Molecular Weight |
224.3 |
Purity |
90 |
Origin of Product |
United States |
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